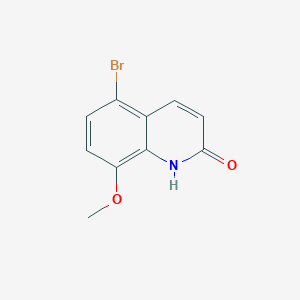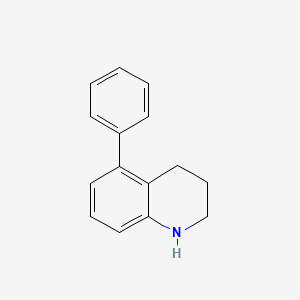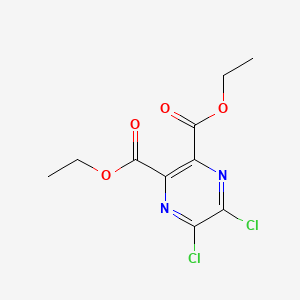
tert-Butyl 3-(bromomethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(bromomethyl)picolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group attached to the third position of the picolinate ring, with a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)picolinate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-Butyl 3-methylpicolinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(bromomethyl)picolinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted picolinates.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield methyl picolinates.
科学的研究の応用
Chemistry: tert-Butyl 3-(bromomethyl)picolinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the chemical industry, this compound is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of tert-Butyl 3-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
類似化合物との比較
- tert-Butyl 6-(bromomethyl)picolinate
- tert-Butyl 4-(bromomethyl)picolinate
- tert-Butyl 2-(bromomethyl)picolinate
Comparison: tert-Butyl 3-(bromomethyl)picolinate is unique due to the position of the bromomethyl group on the picolinate ring. This positional difference can influence the reactivity and the types of reactions the compound undergoes. For example, tert-Butyl 6-(bromomethyl)picolinate may have different steric and electronic properties compared to this compound, leading to variations in reaction rates and product distributions.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
tert-butyl 3-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3 |
InChIキー |
XWTQZPXVVVIIAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


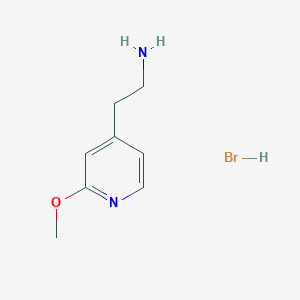
![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)

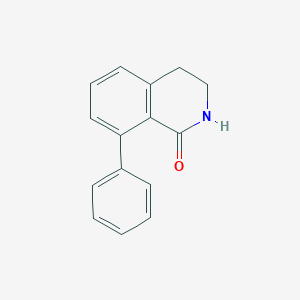


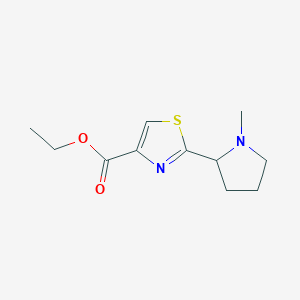
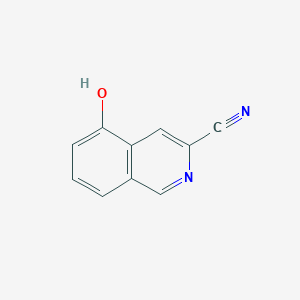
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
